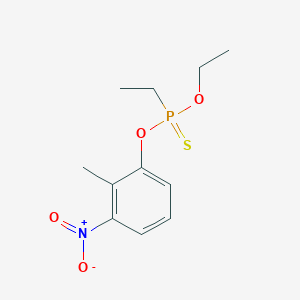

Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester, also known as methyl parathion, is a widely used organophosphorus insecticide. It is a colorless to brown liquid with a strong odor. Methyl parathion is used to control a variety of pests in agriculture, forestry, and public health.

Mechanism of Action

Methyl parathion inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the enzyme from hydrolyzing acetylcholine, which leads to the accumulation of acetylcholine in the synapse. The excess acetylcholine overstimulates the nervous system, causing convulsions and ultimately leading to death.

Biochemical and Physiological Effects:

Methyl parathion is highly toxic to humans and animals. It can cause a range of biochemical and physiological effects, including respiratory distress, muscle weakness, and convulsions. Methyl parathion is also known to cause damage to the liver, kidneys, and nervous system.

Advantages and Limitations for Lab Experiments

Methyl parathion is a widely used insecticide that has been extensively studied for its insecticidal properties. It is effective against a wide range of pests and is relatively easy to synthesize. However, its high toxicity to humans and animals makes it difficult to use in laboratory experiments.

List of

Future Directions

1. Development of safer and more effective insecticides to replace Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion.

2. Investigation of the mechanism of resistance to Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion in insects.

3. Study of the environmental impact of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion and its breakdown products.

4. Investigation of the potential health effects of low-level exposure to Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion.

5. Development of new methods for the synthesis of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion with improved yields and purity.

6. Investigation of the potential use of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion as a tool for studying the nervous system in insects.

7. Study of the potential use of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion as a therapeutic agent for the treatment of neurological disorders in humans.

8. Investigation of the potential use of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion as a tool for studying the mechanisms of pesticide resistance in insects.

9. Development of new analytical methods for the detection and quantification of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion in environmental samples.

10. Investigation of the potential use of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion as a tool for studying the ecological effects of pesticides on non-target organisms.

Synthesis Methods

Methyl parathion is synthesized by reacting parathion with methanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion. The synthesis of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion is a complex process that requires careful control of reaction conditions to ensure high yields and purity.

Scientific Research Applications

Methyl parathion has been extensively studied for its insecticidal properties. It is effective against a wide range of pests, including aphids, mites, and beetles. Methyl parathion works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the normal functioning of the nervous system in insects. This leads to the accumulation of acetylcholine, a neurotransmitter, which causes overstimulation of the nervous system and ultimately results in the death of the insect.

properties

CAS RN |

18313-91-2 |

|---|---|

Molecular Formula |

C11H16NO4PS |

Molecular Weight |

289.29 g/mol |

IUPAC Name |

ethoxy-ethyl-(2-methyl-3-nitrophenoxy)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C11H16NO4PS/c1-4-15-17(18,5-2)16-11-8-6-7-10(9(11)3)12(13)14/h6-8H,4-5H2,1-3H3 |

InChI Key |

QUJSLFBJDWGGJL-UHFFFAOYSA-N |

SMILES |

CCOP(=S)(CC)OC1=CC=CC(=C1C)[N+](=O)[O-] |

Canonical SMILES |

CCOP(=S)(CC)OC1=CC=CC(=C1C)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acenaphtho[1,2-g]pteridin-11-ol](/img/structure/B231788.png)

![2-(4-methoxyphenyl)-5-methyl[1,3]oxazolo[4,5-c]quinolin-4(5H)-one](/img/structure/B231790.png)

![1,3,6-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231796.png)